molecular formula C15H21BrO3 B14287129 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one CAS No. 137608-55-0

1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one

Katalognummer: B14287129
CAS-Nummer: 137608-55-0
Molekulargewicht: 329.23 g/mol
InChI-Schlüssel: YKZMJBWESPNWFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with a 2-bromo-3-methoxy-3-methylbutoxy group and a propan-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one can be achieved through a multi-step process involving the following key steps:

    Etherification: The formation of the butoxy group through an etherification reaction.

    Ketone Formation: The final step involves the formation of the ketone group through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and attacks electrophiles, forming intermediates that lead to the final products.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 2-Bromo-4’-methoxyacetophenone
  • 4-Methoxyphenacyl bromide

Uniqueness: 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both a bromine atom and a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

137608-55-0

Molekularformel

C15H21BrO3

Molekulargewicht

329.23 g/mol

IUPAC-Name

1-[4-(2-bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one

InChI

InChI=1S/C15H21BrO3/c1-5-13(17)11-6-8-12(9-7-11)19-10-14(16)15(2,3)18-4/h6-9,14H,5,10H2,1-4H3

InChI-Schlüssel

YKZMJBWESPNWFE-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC=C(C=C1)OCC(C(C)(C)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.